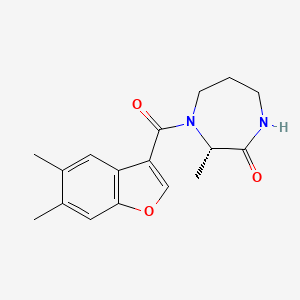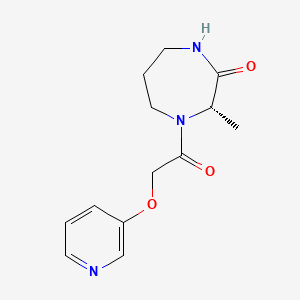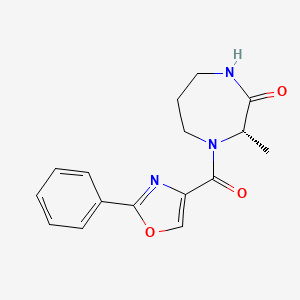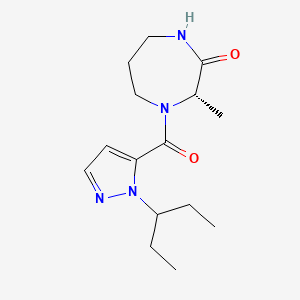
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a benzodiazepine derivative and acts as a selective antagonist for the GABA-A receptor.
Aplicaciones Científicas De Investigación
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been used in a variety of scientific research applications, including studies of the GABA-A receptor and its role in anxiety and other neurological disorders. This compound has also been used to study the effects of benzodiazepine antagonists on the central nervous system and to evaluate the efficacy of new drugs targeting the GABA-A receptor.
Mecanismo De Acción
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts as a selective antagonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA at the receptor, this compound can increase neuronal excitability and lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiogenic effects, increased locomotor activity, and increased seizure susceptibility. This compound has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have downstream effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, this compound can also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one, including studies of its potential use as a therapeutic for anxiety and other neurological disorders. This compound may also be useful for studying the mechanisms of action of other benzodiazepine derivatives and for developing new drugs targeting the GABA-A receptor. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential side effects and limitations for its use in scientific research.
Métodos De Síntesis
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one can be synthesized through a multi-step process, starting with the reaction of 5,6-dimethyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methyl-1,4-diazepane-2,5-dione in the presence of a base to yield this compound.
Propiedades
IUPAC Name |
(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-7-13-14(9-22-15(13)8-11(10)2)17(21)19-6-4-5-18-16(20)12(19)3/h7-9,12H,4-6H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIVOKTWSUKEJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)


![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)